(3-Methoxyoxan-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

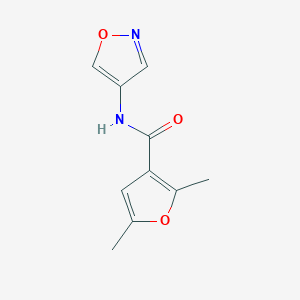

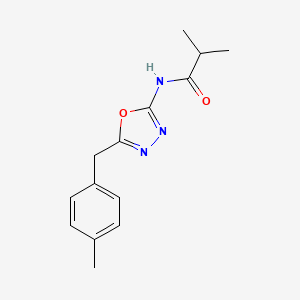

“(3-Methoxyoxan-3-yl)methanol” is a chemical compound with the CAS Number: 2137472-50-3 . It has a molecular weight of 146.19 and is typically in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is (3-methoxytetrahydro-2H-pyran-3-yl)methanol . The Inchi Code for this compound is 1S/C7H14O3/c1-9-7(5-8)3-2-4-10-6-7/h8H,2-6H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Asymmetric Synthesis of α-Hydroxy Esters

(3-Methoxyoxan-3-yl)methanol has been evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process utilizes bidentate chelation-controlled alkylation of glycolate enolate to achieve the synthesis, offering a method for producing enantiomerically enriched compounds (Junyang Jung, H. Ho, Hee-doo Kim, 2000).

Surface Site Probing via Methanol Adsorption and Desorption

Methanol serves as a "smart" molecule for probing the surface sites of metal oxide catalysts, such as ceria nanocrystals. Through adsorption and desorption processes, methanol helps in understanding the nature of surface sites on various ceria nanoshapes, which is crucial for catalyst design and optimization in various chemical reactions (Zili Wu, M. Li, D. Mullins, S. Overbury, 2012).

Methanol Decomposition and Oxidation

The decomposition and oxidation of methanol on metal surfaces, such as copper and silver, have been extensively studied to understand the mechanisms involved in methanol to formaldehyde conversion. These studies provide insights into the adsorption behavior, intermediate species formation, and the kinetics of these surface reactions, which are fundamental in industrial processes like the production of formaldehyde (I. Wachs, R. Madix, 1978).

Photochemical Production of Methanol

Research on the photochemical production of methanol from peroxy radical self and cross reactions reveals the significant role of non-methane volatile organic compounds (NMVOCs) in producing both peroxy radicals and methanol. This highlights the complexity of methanol's global budget and its interactions within the atmosphere, underscoring the importance of methanol as a component in atmospheric chemistry (M. A. Khan, M. Cooke, S. Utembe, et al., 2014).

Methanol-to-Olefin Process

Studies on the methanol-to-olefin (MTO) process on acidic zeolites have shown that methoxy groups on the surface play a crucial role in initiating the reaction. This research provides evidence for the methylation of aromatics and alkanes by surface methoxy groups, which is vital for understanding the early steps of the MTO process and the formation of the reactive hydrocarbon pool (Wei Wang, A. Buchholz, M. Seiler, M. Hunger, 2003).

Safety and Hazards

Propriétés

IUPAC Name |

(3-methoxyoxan-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-7(5-8)3-2-4-10-6-7/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQJUPOHWXQZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCOC1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)

![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)

![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)

![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)

![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)